molecular formula C12H23Cl2N B12649788 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride CAS No. 6641-27-6

1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride

Cat. No.: B12649788
CAS No.: 6641-27-6
M. Wt: 252.22 g/mol
InChI Key: AUPJUJSCTOIODI-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1-azaspiro[45]decane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride typically involves the reaction of azaspiro compounds with chloropropyl reagents. One common method involves the alkylation of azaspiro[4.5]decane with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with lithium aluminum hydride would produce a reduced spiro compound .

Scientific Research Applications

1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride is unique due to its specific spiro structure and the presence of a chloropropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

6641-27-6

Molecular Formula

C12H23Cl2N

Molecular Weight

252.22 g/mol

IUPAC Name

1-(3-chloropropyl)-1-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C12H22ClN.ClH/c13-9-5-11-14-10-4-8-12(14)6-2-1-3-7-12;/h1-11H2;1H

InChI Key

AUPJUJSCTOIODI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCN2CCCCl.Cl

Origin of Product

United States

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